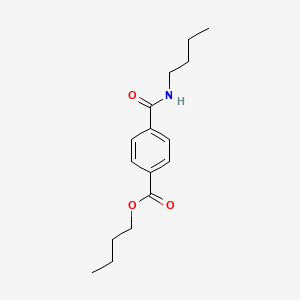

Butyl 4-(butylcarbamoyl)benzoate

Description

Butyl 4-(butylcarbamoyl)benzoate is a benzoic acid derivative featuring a butyl ester group at the para position and a butylcarbamoyl substituent. This structure distinguishes it from simpler alkyl benzoates (e.g., butyl benzoate) by introducing a carbamate functional group, which may influence its reactivity, stability, and biological interactions.

Properties

CAS No. |

91485-70-0 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

butyl 4-(butylcarbamoyl)benzoate |

InChI |

InChI=1S/C16H23NO3/c1-3-5-11-17-15(18)13-7-9-14(10-8-13)16(19)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,18) |

InChI Key |

INATYCRKQTZIIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(butylcarbamoyl)benzoate typically involves the esterification of 4-(butylcarbamoyl)benzoic acid with butanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts is carefully controlled to maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) for bromination.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated benzoates.

Scientific Research Applications

Butyl 4-(butylcarbamoyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Butyl 4-(butylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release butylcarbamoylbenzoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl 4-(butylcarbamoyl)benzoate with related alkyl benzoates and derivatives, focusing on structural features, degradation pathways, applications, and toxicity profiles.

Structural and Functional Group Differences

- This compound: Contains a carbamoyl group (-NHCO-) and a butyl ester group.

- Butyl benzoate (CAS 136-60-7): A simple ester of butanol and benzoic acid, widely used as a fragrance ingredient or preservative .

- Ethyl 4-(dimethylamino)benzoate: Features an electron-donating dimethylamino group, which enhances reactivity in photopolymerization systems compared to methacrylate derivatives .

Degradation Pathways

- Butyl benzoate: Undergoes photodegradation via hydroxyl radical attack, producing intermediates like mono-butyl phthalate, benzoic acid, and p-benzoquinone . Hydrolysis and decarboxylation are key steps in its breakdown.

- This compound : The carbamoyl group may alter degradation mechanisms. For example, the presence of an amide bond could slow hydrolysis compared to ester groups but increase susceptibility to enzymatic cleavage in biological systems.

Data Table: Comparative Properties of Benzoate Derivatives

Research Findings and Gaps

Degradation Mechanisms : Butyl benzoate’s photodegradation pathways are well-characterized, involving hydroxyl radical attack and hydrolysis . For this compound, computational modeling or experimental studies are needed to confirm whether the carbamoyl group redirects degradation toward amide bond cleavage.

Performance in Polymer Systems: Ethyl 4-(dimethylamino)benzoate’s success in resin cements suggests that this compound could serve as a co-initiator or stabilizer in advanced materials, provided its reactivity aligns with industrial requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.